molecular formula C9H9NO2 B038616 2-(Pyridin-4-ylmethyl)prop-2-enoic acid CAS No. 123829-75-4

2-(Pyridin-4-ylmethyl)prop-2-enoic acid

Cat. No. B038616
M. Wt: 163.17 g/mol
InChI Key: IKRWMZVDIMKRTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Pyridin-4-ylmethyl)prop-2-enoic acid, also known as 4-(2-oxo-2-propenyl)pyridine, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the pyridine family, which is known for its diverse range of biological activities.

Mechanism Of Action

The mechanism of action of 2-(Pyridin-2-(Pyridin-4-ylmethyl)prop-2-enoic acidylmethyl)prop-2-enoic acid is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been reported to induce oxidative stress in cancer cells, leading to their death.

Biochemical And Physiological Effects

2-(Pyridin-2-(Pyridin-4-ylmethyl)prop-2-enoic acidylmethyl)prop-2-enoic acid has been shown to have several biochemical and physiological effects. It has been reported to inhibit the activity of certain enzymes, such as NADPH oxidase and lipoxygenase. It has also been shown to reduce the levels of reactive oxygen species (ROS) in cells. Additionally, this compound has been reported to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-(Pyridin-2-(Pyridin-4-ylmethyl)prop-2-enoic acidylmethyl)prop-2-enoic acid in lab experiments is its high purity and yield. This makes it suitable for large-scale production and reduces the variability between batches. However, one of the limitations of using this compound is its relatively high cost compared to other compounds that have similar biological activities.

Future Directions

There are several future directions for the use of 2-(Pyridin-2-(Pyridin-4-ylmethyl)prop-2-enoic acidylmethyl)prop-2-enoic acid in scientific research. One of the most promising directions is in the development of new cancer therapies. Further studies are needed to fully understand the mechanism of action of this compound and to determine its efficacy in vivo. Additionally, this compound has shown potential in the treatment of inflammatory diseases, and further studies are needed to explore its full therapeutic potential in this area.
In conclusion, 2-(Pyridin-2-(Pyridin-4-ylmethyl)prop-2-enoic acidylmethyl)prop-2-enoic acid is a chemical compound that has shown promising results in various scientific research applications. Its potential applications in cancer research and the treatment of inflammatory diseases make it a promising candidate for further research. The synthesis method of this compound has a high yield and purity, making it suitable for large-scale production. However, the relatively high cost of this compound compared to other compounds with similar biological activities is a limitation. Further studies are needed to fully understand the mechanism of action of this compound and to determine its full therapeutic potential in vivo.

Synthesis Methods

The synthesis of 2-(Pyridin-2-(Pyridin-4-ylmethyl)prop-2-enoic acidylmethyl)prop-2-enoic acid involves the reaction of 2-(Pyridin-4-ylmethyl)prop-2-enoic acidpyridinemethanol with acrolein in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain the pure compound. This synthesis method has been reported to have a high yield and purity, making it suitable for large-scale production.

Scientific Research Applications

2-(Pyridin-2-(Pyridin-4-ylmethyl)prop-2-enoic acidylmethyl)prop-2-enoic acid has shown promising results in various scientific research applications. One of the most significant applications is in the field of cancer research. Studies have shown that this compound has anticancer properties and can inhibit the growth of cancer cells. It has also been reported to induce apoptosis in cancer cells, which is a process of programmed cell death. This makes it a potential candidate for the development of new cancer therapies.

properties

CAS RN

123829-75-4

Product Name

2-(Pyridin-4-ylmethyl)prop-2-enoic acid

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

2-(pyridin-4-ylmethyl)prop-2-enoic acid

InChI

InChI=1S/C9H9NO2/c1-7(9(11)12)6-8-2-4-10-5-3-8/h2-5H,1,6H2,(H,11,12)

InChI Key

IKRWMZVDIMKRTI-UHFFFAOYSA-N

SMILES

C=C(CC1=CC=NC=C1)C(=O)O

Canonical SMILES

C=C(CC1=CC=NC=C1)C(=O)O

synonyms

4-Pyridinepropanoicacid,-alpha--methylene-(9CI)

Origin of Product

United States

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